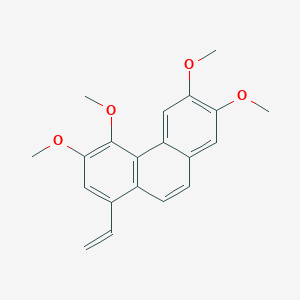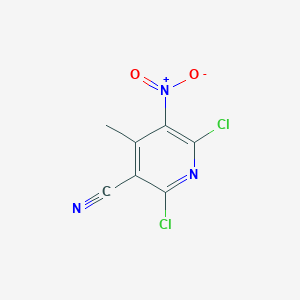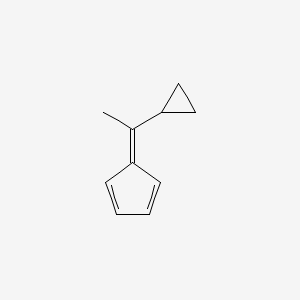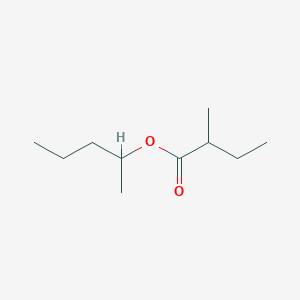
1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of four methoxy groups and an ethenyl group attached to the phenanthrene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene typically involves the cyclization of stilbene derivatives under UV irradiation. This process leads to the formation of dihydrophenanthrenes, which can then be further modified to introduce the methoxy and ethenyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation followed by nucleophilic substitution can be used to replace methoxy groups.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can lead to the formation of phenanthrenequinones, while reduction can produce dihydrophenanthrenes.
Applications De Recherche Scientifique
1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity against cancer cells may be due to its ability to interfere with cellular processes and induce apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
Comparison: 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene is unique due to the presence of the ethenyl group, which can influence its chemical reactivity and biological activity. Compared to other phenanthrenes, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
58529-54-7 |
|---|---|
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-ethenyl-3,4,6,7-tetramethoxyphenanthrene |
InChI |
InChI=1S/C20H20O4/c1-6-12-9-18(23-4)20(24-5)19-14(12)8-7-13-10-16(21-2)17(22-3)11-15(13)19/h6-11H,1H2,2-5H3 |
Clé InChI |
MWHDKVIOLUZTHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C=C)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)




![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)



![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)

